N-benzyl-N-(4,5-dimethoxy-2-nitrobenzyl)-1-butanamine
Overview
Description
N-benzyl-N-(4,5-dimethoxy-2-nitrobenzyl)-1-butanamine, also known as 2C-B-NBOMe, is a synthetic psychedelic drug that belongs to the phenethylamine class. It was first synthesized in 2004 by Ralf Heim and his team at the Free University of Berlin. Since then, it has gained popularity among recreational drug users due to its potent psychedelic effects. However, it is also a subject of scientific research due to its potential therapeutic properties.
Mechanism of Action
The exact mechanism of action of N-benzyl-N-(4,5-dimethoxy-2-nitrobenzyl)-1-butanamine is not fully understood. However, it is believed to work by binding to the serotonin 2A (5-HT2A) receptor in the brain. This leads to the activation of the receptor, which triggers a cascade of chemical reactions that result in the psychedelic effects of the drug.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-benzyl-N-(4,5-dimethoxy-2-nitrobenzyl)-1-butanamine are similar to those of other psychedelic drugs such as LSD and psilocybin. It can cause altered perception, hallucinations, and changes in mood and emotions. It can also affect the cardiovascular system, causing changes in blood pressure and heart rate.
Advantages and Limitations for Lab Experiments
N-benzyl-N-(4,5-dimethoxy-2-nitrobenzyl)-1-butanamine has several advantages for use in lab experiments. It is a potent and selective agonist of the 5-HT2A receptor, which makes it useful for studying the role of this receptor in the brain. It is also relatively easy to synthesize and purify, which makes it accessible for researchers.
However, there are also limitations to its use in lab experiments. It is a Schedule I controlled substance in many countries, which makes it difficult to obtain for research purposes. It is also a potent psychedelic drug, which can make it difficult to separate the therapeutic effects from the psychedelic effects.
Future Directions
There are several future directions for research on N-benzyl-N-(4,5-dimethoxy-2-nitrobenzyl)-1-butanamine. One area of interest is its potential therapeutic applications in the treatment of depression, anxiety, and PTSD. Another area of interest is its mechanism of action and how it affects the serotonin system in the brain. Additionally, there is a need for more research on the long-term effects of the drug on the brain and body, as well as its potential for abuse and addiction.
In conclusion, N-benzyl-N-(4,5-dimethoxy-2-nitrobenzyl)-1-butanamine is a synthetic psychedelic drug that has gained popularity among recreational drug users. However, it is also a subject of scientific research due to its potential therapeutic properties. Its mechanism of action involves binding to the serotonin 2A receptor in the brain, which leads to the psychedelic effects of the drug. While it has several advantages for use in lab experiments, there are also limitations to its use. There are several future directions for research on the drug, including its potential therapeutic applications and long-term effects.
Scientific Research Applications
N-benzyl-N-(4,5-dimethoxy-2-nitrobenzyl)-1-butanamine has been studied for its potential therapeutic applications in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). It is believed to work by modulating the serotonin system in the brain, which is responsible for regulating mood and emotions.
properties
IUPAC Name |
N-benzyl-N-[(4,5-dimethoxy-2-nitrophenyl)methyl]butan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4/c1-4-5-11-21(14-16-9-7-6-8-10-16)15-17-12-19(25-2)20(26-3)13-18(17)22(23)24/h6-10,12-13H,4-5,11,14-15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHHHWRXCKXIDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC=CC=C1)CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5420875 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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